![molecular formula C18H26N4O3S B3008078 1,3-dimethyl-5-((2-morpholinoethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899747-93-4](/img/structure/B3008078.png)
1,3-dimethyl-5-((2-morpholinoethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidines and their annulated derivatives exhibit significant biological activity and are versatile objects for chemical modification . This class of heterocyclic compounds is represented by a great number of medicines . The introduction of thiol group may be considered to be less known direction of chemical modification . It provides additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .
Synthesis Analysis
The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of these compounds is often complex, with multiple rings and functional groups. The presence of sulfur in the molecule can influence its reactivity and properties .Chemical Reactions Analysis
The chemical reactions of these compounds can be quite diverse, depending on the specific structure and functional groups present . Some common reactions include cyclization processes and domino reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by their specific structure, including the presence of sulfur and other functional groups .科学的研究の応用
Cancer Research
Pyrimidine derivatives, such as the one mentioned, often exhibit antitumor activities . They can be designed to target specific cellular pathways involved in cancer progression. For instance, similar compounds have been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation, which is a promising target for cancer therapy .
Neuroscience
Compounds with morpholine and thioether groups have been studied for their neuroprotective properties. They could potentially be used to investigate neurotoxicity and the role of enzymes like acetylcholinesterase (AchE) in the nervous system, which is crucial for nerve pulse transmission .
Antioxidant Research
The pyrimidine core structure is associated with antioxidant properties . Research on similar molecules has linked them to the reduction of oxidative stress markers like malondialdehyde (MDA), making them valuable in studying oxidative damage and its prevention .
Antimicrobial Studies
Pyrimidine derivatives have been reported to possess antibacterial and antifungal properties . This compound could be explored for its efficacy against various microbial strains, contributing to the development of new antimicrobial agents .
Pharmacology
Due to their diverse biological activities, compounds like the one can be used in pharmacological studies to develop new drugs with anti-inflammatory, antidepressant, and anticonvulsant effects .
Aquatic Toxicology
Research on pyrazoline derivatives, which share some structural similarities with pyrimidine compounds, has been conducted to assess their impact on aquatic life, such as fish alevins. This compound could be used to study behavioral changes and survival rates in aquatic organisms exposed to various chemicals .
Safety And Hazards
特性
IUPAC Name |
1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S/c1-4-5-13-12-19-16-14(17(23)21(3)18(24)20(16)2)15(13)26-11-8-22-6-9-25-10-7-22/h12H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWKWXMVBFBOCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCCN3CCOCC3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-((2-morpholinoethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

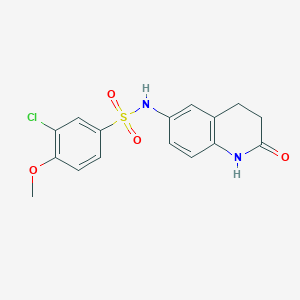
![4-butoxy-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3007996.png)
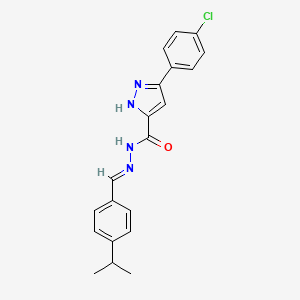

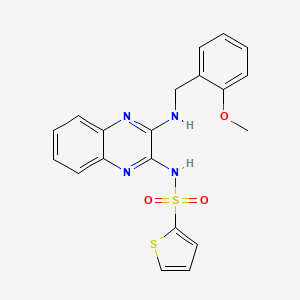
![[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B3008003.png)
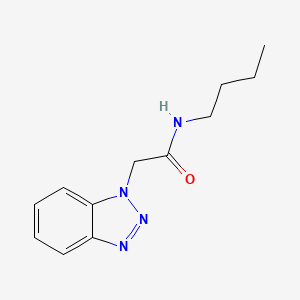
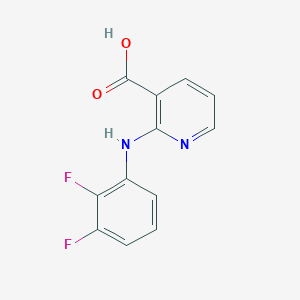
![4,6-Dimethyl-2-[(4-toluidinocarbonyl)amino]nicotinamide](/img/structure/B3008007.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3008008.png)
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3008012.png)
![5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008013.png)
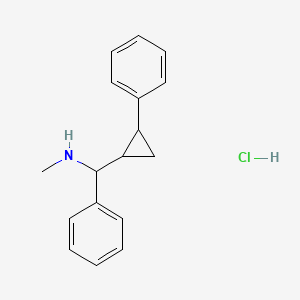
![1-(2-ethoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3008017.png)